molecular formula C23H22N2O3 B2795823 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide CAS No. 921561-03-7

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide

Cat. No. B2795823
M. Wt: 374.44
InChI Key: VTNSQHOGMAGHJV-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Biological Properties

The spectroscopic and photophysical properties of related tetrahydrobenzoquinoline derivatives have been explored for their analytical potential, including fluorescence quantum yield and solubilization in micelles. These properties suggest potential applications in analytical chemistry and biological systems, as demonstrated in the studies of 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ) (Zayed & Kumar, 2017).

Chemical Analysis Techniques

Research has been conducted on the determination of dibenzo[b,f]-1,4-oxazepine derivatives using diazotization cleavage, highlighting their relevance in chemical analysis. The study demonstrates a method for spectrophotometric determination, contributing to the analytical chemistry field (Halámek et al., 1993).

Anticancer Activity

Naphthyridine derivatives, similar in structure, have shown promising anticancer activities. A study on 3u, a naphthyridine derivative, revealed its ability to induce necroptosis and apoptosis in human melanoma cells, suggesting potential therapeutic applications for related compounds (Kong et al., 2018).

Medicinal Chemistry and Drug Development

Synthesis and characterization of novel tetrahydrobenzo[c]-1,5-naphthyridines, which could be related to the compound , have shown potential in medicinal chemistry, particularly in exploring cholinomimetic activity (Martin et al., 1987).

Antimicrobial Evaluation

Alkoxyphthalimide derivatives of naphthyridine, a structure akin to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial research (Bhambi et al., 2009).

Acetylcholinesterase Inhibition

Studies on 5-amino-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridines, which are structurally related, have been conducted to explore their potential acetylcholinesterase inhibitory activity, significant for neurodegenerative diseases like Alzheimer's (Giudice et al., 1998).

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-23(2)14-28-20-13-16(11-12-19(20)25(3)22(23)27)24-21(26)18-10-6-8-15-7-4-5-9-17(15)18/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNSQHOGMAGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide

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